

Application Notes and Protocols for the HPLC Analysis of Angelol B

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Compound of Interest

Compound Name: *Angelol M*

Cat. No.: *B15591346*

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Introduction

Angelol B is a naturally occurring angular-type pyranocoumarin found in various *Angelica* species, notably in the roots of *Angelica pubescens* Maxim. f. *biserrata* Shan et Yuan, a plant used in traditional medicine for its anti-inflammatory properties. As a bioactive compound, Angelol B is of significant interest for its potential therapeutic applications, including its role in modulating inflammatory pathways. Accurate and reliable quantitative analysis of Angelol B is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of Angelol B.

This document provides a detailed protocol for the HPLC analysis of Angelol B, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it outlines the putative anti-inflammatory signaling pathway of Angelol B, offering a molecular context for its biological activity.

Experimental Protocols

Sample Preparation: Extraction of Angelol B from Plant Material

A robust extraction method is critical for the accurate quantification of Angelol B. The following protocol describes a standard solvent extraction procedure.

Materials and Reagents:

- Dried and powdered plant material (e.g., roots of *Angelica pubescens*)
- Methanol (HPLC grade)
- Ethanol (70%, v/v)
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- 0.22 μm syringe filters

Procedure:

- Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
- Add 20 mL of 70% ethanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants from both extractions.
- Evaporate the solvent under reduced pressure to obtain a concentrated extract.

- Re-dissolve the extract in methanol to a final concentration suitable for HPLC analysis.
- Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Protocol

This protocol is based on established methods for the analysis of coumarins from Angelica species.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of coumarins.[\[2\]](#)[\[3\]](#)
- Mobile Phase: A gradient elution using acetonitrile (A) and water (B) is effective.
 - Gradient Program:
 - 0-15 min: 22% A
 - 15-25 min: Linear gradient from 22% to 35% A
 - 25-35 min: Isocratic at 65% A
 - 35-40 min: Isocratic at 95% A
 - 40-45 min: Return to initial conditions (22% A) and equilibrate.[\[2\]](#)
- Flow Rate: 1.0 mL/min[\[2\]](#)[\[3\]](#)
- Column Temperature: 30°C[\[2\]](#)[\[3\]](#)
- Detection Wavelength: 325 nm is a suitable wavelength for the detection of many coumarins.[\[2\]](#)[\[3\]](#)
- Injection Volume: 10 µL[\[2\]](#)

Data Presentation

The following tables summarize the typical validation parameters for a quantitative HPLC method for Angelol B. These values are illustrative and should be experimentally determined during method validation.

Table 1: Chromatographic and System Suitability Parameters

Parameter	Acceptance Criteria	Example Value
Retention Time (min)	-	~11.5
Tailing Factor (T)	$T \leq 2$	1.1
Theoretical Plates (N)	$N > 2000$	5500

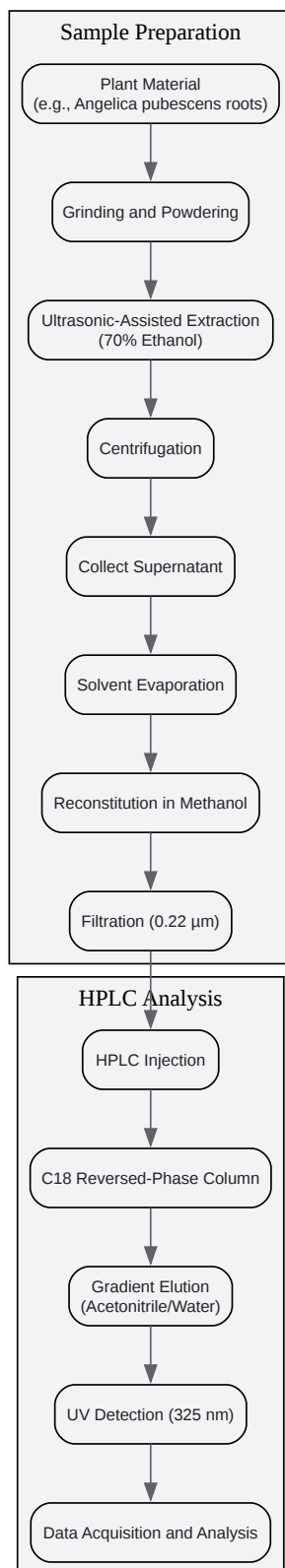
Table 2: Method Validation Parameters

Parameter	Acceptance Criteria	Example Value
Linearity Range ($\mu\text{g/mL}$)	$r^2 \geq 0.999$	1 - 200
Correlation Coefficient (r^2)	$r^2 \geq 0.999$	0.9998
Limit of Detection (LOD) ($\mu\text{g/mL}$)	-	0.1
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	-	0.3
Precision (%RSD)	Intraday $\leq 2\%$, Interday $\leq 3\%$	Intraday: 1.2%, Interday: 2.1%
Accuracy (% Recovery)	95% - 105%	98.5% - 102.3%
Robustness	%RSD $\leq 5\%$	Compliant

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and HPLC analysis of Angelol B.

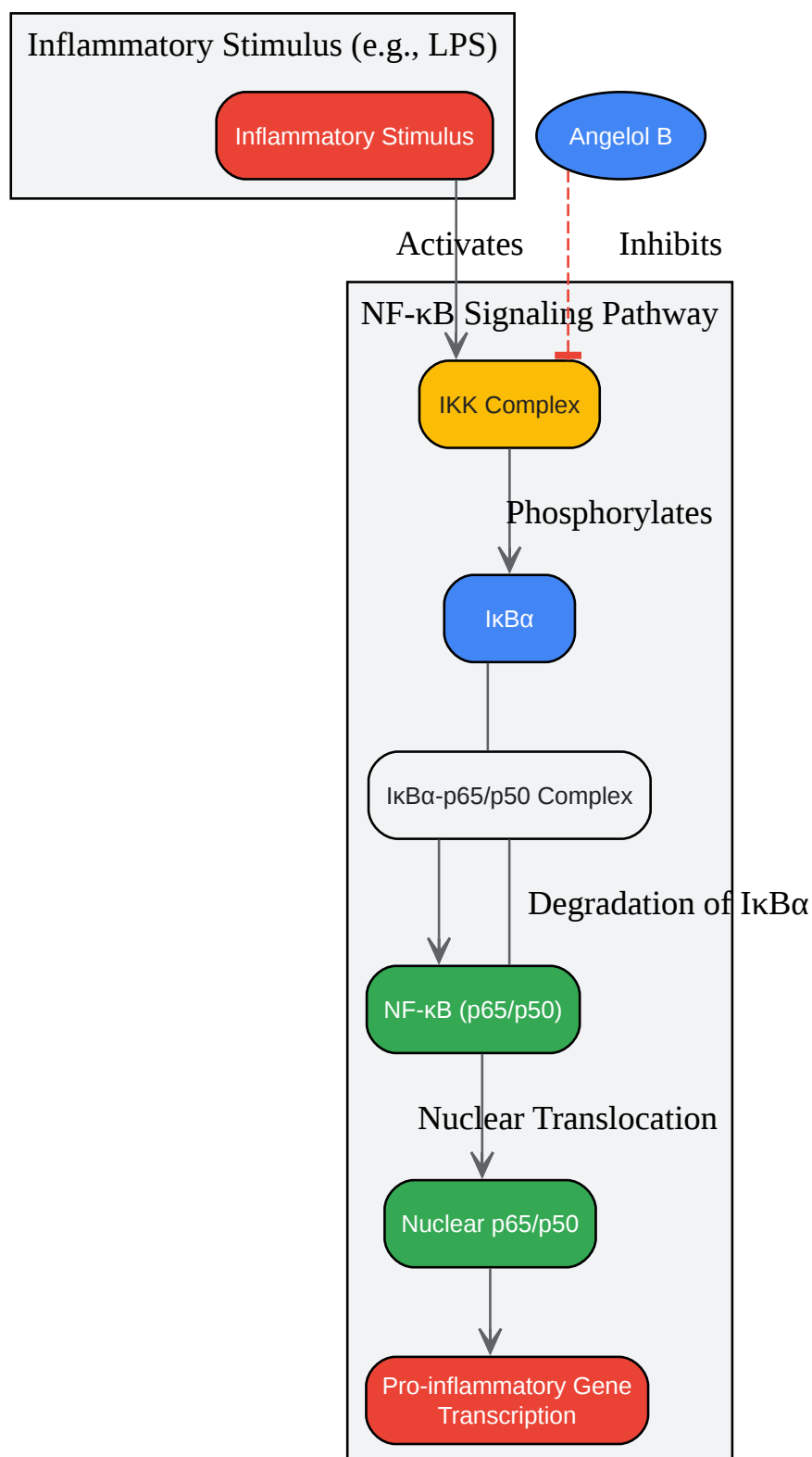


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Figure 1: Experimental workflow for Angelol B analysis.

Putative Anti-inflammatory Signaling Pathway of Angelol B

Angelol B is suggested to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[4] NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates the proposed mechanism of action for Angelol B.



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